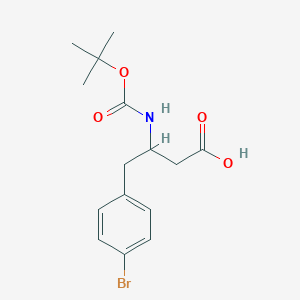

Boc-3-amino-4-(4-bromo-phenyl)-butyric acid

Beschreibung

BenchChem offers high-quality Boc-3-amino-4-(4-bromo-phenyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-amino-4-(4-bromo-phenyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXZKHKUVVKDHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-3-amino-4-(4-bromo-phenyl)-butyric acid CAS 331763-75-8

An In-Depth Technical Guide to Boc-3-amino-4-(4-bromo-phenyl)-butyric acid

Abstract

This technical guide provides a comprehensive overview of Boc-3-amino-4-(4-bromo-phenyl)-butyric acid (CAS 331763-75-8), a chiral building block of significant interest to the pharmaceutical and organic synthesis sectors. We will explore its physicochemical properties, outline a representative synthetic pathway with mechanistic insights, and detail its critical applications in drug development, particularly as a versatile intermediate and a γ-aminobutyric acid (GABA) analogue. This document consolidates field-proven insights with established chemical principles to serve as an essential resource for researchers, chemists, and drug development professionals.

Introduction: A Multifunctional Chiral Building Block

Boc-3-amino-4-(4-bromo-phenyl)-butyric acid is a non-proteinogenic β-amino acid derivative that has emerged as a valuable intermediate in organic synthesis.[1][2] Its structure is distinguished by four key features that confer significant synthetic versatility:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines. Its stability under a broad range of reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it ideal for multi-step peptide synthesis and other complex transformations.[]

-

A Carboxylic Acid Moiety: This functional group provides a reactive site for amide bond formation, esterification, and other derivatizations.

-

A Defined Stereocenter: As a chiral molecule, it allows for the introduction of specific stereochemistry into target compounds, a critical factor for determining biological activity and efficacy in drug candidates.[1]

-

A Brominated Phenyl Ring: The bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the facile introduction of diverse substituents, expanding molecular complexity and enabling the exploration of structure-activity relationships (SAR).[1]

This unique combination of features positions the compound as a strategic starting material for synthesizing complex molecules, including modified peptides and analogues of the neurotransmitter GABA.[4][5]

Physicochemical and Handling Properties

A thorough understanding of a compound's physical properties is fundamental to its successful application in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 331763-75-8 | [2][6][7][8][9] |

| Molecular Formula | C₁₅H₂₀BrNO₄ | [9][10] |

| Molecular Weight | 358.23 g/mol | [9][10] |

| Appearance | White to off-white solid powder | [1][2] |

| Melting Point | 144-146 °C | [1][2] |

| Density | ~1.4 g/cm³ | [2][10] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [11] |

| Storage | Store in a tightly closed container in a dry, cool (2-8°C recommended), and well-ventilated place. | [11][12] |

Safety and Handling

As with any butyric acid derivative, appropriate safety measures are essential.[13]

-

Personal Protective Equipment (PPE): Wear safety goggles with side protection, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.[12]

Synthesis and Mechanistic Considerations

The synthesis of chiral β-amino acids is a well-established field in organic chemistry, with numerous strategies available, including conjugate additions, Mannich-type reactions, and the homologation of α-amino acids.[14][15] A plausible and efficient synthesis of Boc-3-amino-4-(4-bromo-phenyl)-butyric acid can be conceptualized through an asymmetric pathway, ensuring control of the critical stereocenter.

Workflow: Representative Asymmetric Synthesis

A robust approach involves the asymmetric hydrogenation of a β-aminoacrylate precursor, which can be derived from 4-bromobenzaldehyde.

Step 1: Knoevenagel Condensation

-

Reaction: 4-Bromobenzaldehyde is condensed with a malonic acid derivative (e.g., Meldrum's acid) in the presence of a base catalyst (e.g., piperidine/acetic acid) to form a benzylidene intermediate.

-

Causality: This classic carbon-carbon bond-forming reaction creates the core carbon skeleton of the target molecule.

Step 2: Ring Opening and Amine Addition

-

Reaction: The benzylidene intermediate is reacted with an amine source, such as ammonia or a protected amine, which adds in a conjugate fashion and opens the Meldrum's acid ring. This forms a β-amino acid ester.

-

Causality: This step introduces the crucial amine functionality at the β-position.

Step 3: Boc Protection

-

Reaction: The resulting β-amino group is protected using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Causality: The Boc group is installed to prevent side reactions involving the amine in subsequent steps and to facilitate purification.[]

Step 4: Asymmetric Hydrogenation

-

Reaction: The unsaturated β-amino acid derivative is subjected to catalytic asymmetric hydrogenation using a chiral phosphine ligand complexed with a transition metal like Rhodium or Ruthenium.

-

Causality: This is the key stereochemistry-defining step. The chiral catalyst directs the delivery of hydrogen to one face of the double bond, establishing the desired (R) or (S) configuration with high enantioselectivity.

Step 5: Saponification

-

Reaction: The ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) followed by an acidic workup.

-

Causality: This final step unmasks the carboxylic acid functionality to yield the final product.

Diagram: Synthetic Workflow

Caption: A representative workflow for the asymmetric synthesis of the target compound.

Applications in Research and Drug Development

The utility of Boc-3-amino-4-(4-bromo-phenyl)-butyric acid stems from its role as a versatile intermediate for creating high-value molecules.

Synthesis of GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[5] Enhancing GABA-mediated neurotransmission is a key strategy for treating neurological disorders like epilepsy, anxiety, and neuropathic pain.[5][16] However, GABA itself cannot effectively cross the blood-brain barrier.[16]

The title compound serves as a scaffold for creating conformationally restricted GABA analogues. The phenylbutyric acid backbone mimics the GABA structure, while the substituents can be modified to fine-tune pharmacological properties such as receptor specificity (GABAₐ vs. GABAₑ) and transporter inhibition.[4][17]

Peptidomimetics and Drug Design

The incorporation of β-amino acids into peptide chains results in "β-peptides." These modified peptides often exhibit enhanced metabolic stability because they are resistant to degradation by common proteases that typically cleave the peptide bonds between α-amino acids.[15] This improved stability is a highly desirable trait in drug development, leading to longer in-vivo half-lives.

Advanced Intermediate via Cross-Coupling

The bromophenyl moiety is arguably one of the molecule's most powerful features for drug discovery. It provides a reliable reaction site for palladium-catalyzed cross-coupling reactions, allowing for the late-stage functionalization of the aromatic ring. This enables the rapid synthesis of a library of analogues, where the bromo-substituent is replaced with various alkyl, aryl, or heteroaryl groups. This approach is instrumental in optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.[1]

Diagram: Application Pathways

Caption: Key synthetic pathways leveraging the title compound for diverse applications.

Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and structural integrity of the compound.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural Elucidation | Peaks corresponding to Boc (~1.4 ppm), aliphatic protons (2.5-4.5 ppm), and aromatic protons (7.0-7.6 ppm). |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for Boc carbonyl, carboxylic acid carbonyl, aliphatic carbons, and aromatic carbons. |

| HPLC-MS | Purity Assessment & Mass Verification | A major peak indicating high purity (>98%). Mass spectrometry should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight. |

| FTIR | Functional Group Identification | Characteristic stretches for N-H (amide), C=O (carbonyls of Boc and acid), and C-Br bonds. |

| Chiral HPLC | Enantiomeric Purity | Separation of enantiomers to confirm high enantiomeric excess (ee) of the desired stereoisomer. |

Experimental Protocol: Purity Determination by HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Acetonitrile and Water.

-

Analysis: Integrate the peak area to calculate the purity percentage.

Conclusion

Boc-3-amino-4-(4-bromo-phenyl)-butyric acid is more than a mere chemical intermediate; it is a strategically designed building block that offers solutions to several challenges in modern drug discovery. Its pre-installed chiral center, orthogonal protecting groups, and synthetically versatile aromatic handle provide chemists with a powerful tool for the efficient construction of complex and biologically relevant molecules. From developing next-generation CNS therapies to engineering metabolically robust peptides, the applications of this compound are both significant and expanding, underscoring its importance for researchers and scientists in the field.

References

-

Boto, A., Gallardo, H., & Hernández, R. (2005). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Dondoni, A., & Marra, A. (n.d.). Synthesis of Sugar-fused GABA-analogs. Available at: [Link]

-

Hussain, A., & Kumar, I. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

-

Duke, R. K., Johnston, G. A. R., & Allan, R. D. (1983). Synthesis of analogues of GABA. IX. 5-(Aminomethyl)-3-hydroxyfuran-2(5H)-one. Australian Journal of Chemistry. Available at: [Link]

-

Hayashi, Y., et al. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Available at: [Link]

-

Andersen, K. E., et al. (1995). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. Available at: [Link]

-

Shiohira, H., et al. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters. Available at: [Link]

-

(n.d.). GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach. Available at: [Link]

-

(n.d.). Boc-(R)-3-Amino-4-(4-bromophenyl)-butyric Acid: A Versatile Intermediate for Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

(n.d.). Boc-4-Bromo-D--homophenylalanine CAS 331763-75-8 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. Available at: [Link]

-

(n.d.). Boc-R-3-Amino-4-4-Bromophenyl Butyric Acid Cas, 331763-75-8. IndiaMART. Available at: [Link]

-

(n.d.). 331763-75-8 | Boc-(R)-3-Amino-4-(4-bromo-phenyl)-butyric acid. Next Peptide. Available at: [Link]

- (n.d.). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents.

-

(n.d.). Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. PubChem. Available at: [Link]

-

(n.d.). Boc-Protected Natural Amino Acids. Oakwood Chemical. Available at: [Link]

- (n.d.). Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.

-

(n.d.). Safety Data Sheet: Butyric acid. Carl ROTH. Available at: [Link]

-

Gerbov, V. V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives. PMC. Available at: [Link]

-

(n.d.). boc-(s)-3-amino-4-(4-chloro-phenyl)-butyric acid. HENAN SUNLAKE ENTERPRISE CORPORATION. Available at: [Link]

-

(n.d.). Fmoc-(S)-3-amino-4-(4-bromo-phenyl)-butyric acid, min 95%, 1 gram. Lab Alley. Available at: [Link]

-

Nwosu, Z. C., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boc-4-Bromo-D--homophenylalanine CAS 331763-75-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID | 331763-75-8 [amp.chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. 331763-75-8 | Boc-(R)-3-Amino-4-(4-bromo-phenyl)-butyric acid | Next Peptide [nextpeptide.com]

- 9. Boc-4-bromo-D-beta-homophenylalanine | CAS 331763-75-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. m.indiamart.com [m.indiamart.com]

- 11. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. carlroth.com [carlroth.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. pharmacy180.com [pharmacy180.com]

- 17. pubs.acs.org [pubs.acs.org]

Boc-4-bromo-beta-homophenylalanine structure and properties

Technical Monograph: Boc-4-bromo- -homophenylalanine

Advanced Scaffold for Peptidomimetics & Diversity-Oriented Synthesis

Executive Summary

Boc-4-bromo-

Part 1: Chemical Identity & Structural Analysis

This molecule is a

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | (3R)-3-[(tert-butoxycarbonyl)amino]-4-(4-bromophenyl)butanoic acid |

| Common Name | Boc-4-bromo- |

| CAS Number | 331763-75-8 (D-isomer); 218608-97-0 (Generic/L-isomer ref) |

| Molecular Formula | |

| Molecular Weight | 358.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 110–116 °C (isomer dependent) |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water |

| Purity Standard |

Structural Visualization

The following diagram illustrates the core components of the molecule, highlighting the reactive handle and the protective group strategy.

Figure 1: Modular analysis of Boc-4-bromo-

Part 2: Synthesis & Production (Arndt-Eistert Homologation)

The synthesis of

Mechanism of Action[3][4][5][6]

-

Activation: The starting material (Boc-4-bromo-Phe-OH) is converted to a mixed anhydride.

-

Diazotization: Reaction with diazomethane yields an

-diazoketone.[4][6] -

Wolff Rearrangement: Silver(I) or light-induced rearrangement generates a ketene intermediate, which is trapped by water to form the

-amino acid.[4]

Critical Insight: The stereochemistry at the chiral center is preserved during the Wolff rearrangement because the migration of the alkyl group occurs with retention of configuration.

Figure 2: The Arndt-Eistert homologation pathway used to synthesize beta-amino acids from alpha-precursors.

Part 3: Applications in Drug Discovery[1][2][10][11]

1. Proteolytic Stability (The "Foldamer" Effect)

Incorporating

-

Mechanism:

-peptides often adopt stable secondary structures (e.g., the -

Result: Significantly extended half-life (

) in plasma compared to standard

2. Late-Stage Diversification (Suzuki-Miyaura Coupling)

The 4-bromo substituent is not merely structural; it is a "chemical hook." Using Palladium-catalyzed cross-coupling, researchers can attach diverse aryl or heteroaryl groups after the peptide has been synthesized on the resin.

-

Utility: Create a library of 50+ analogs from a single peptide precursor by varying the boronic acid used in the coupling step.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Note: Standard Boc chemistry requires TFA for deprotection, which is compatible with the bromine handle.

-

Resin Preparation: Swell MBHA resin in DCM for 20 min.

-

Coupling:

-

Dissolve Boc-4-bromo-

-homophenylalanine (3 eq) in DMF. -

Add HBTU (2.9 eq) and DIEA (6 eq).

-

Activate for 2 minutes.

-

Add to resin and shake for 1-2 hours.

-

-

Monitoring: Verify coupling via Kaiser test (ninhydrin).

-

Deprotection: Treat with 50% TFA in DCM (2 x 1 min, 1 x 30 min) to remove the Boc group.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol is performed on the resin-bound peptide containing the bromo-phenylalanine residue.

Reagents:

-

Aryl Boronic Acid (5 eq)

-

(0.1 eq) or

- (2M aqueous solution, 5 eq)

-

Solvent: DME/Water (3:1) or DMF/Water (9:1)

Step-by-Step:

-

Degassing: Place the resin in a reaction vessel. Degas the solvent mixture with Argon for 15 minutes to prevent Pd oxidation.

-

Addition: Add the dissolved boronic acid, base, and catalyst to the resin under an inert atmosphere (Argon/Nitrogen).

-

Reaction: Heat to 80°C (microwave assisted) for 20 minutes or 90°C (conventional heating) for 4-12 hours.

-

Washing: Filter and wash resin extensively with DMF, Water, MeOH, and DCM to remove palladium traces.

-

Cleavage: Proceed with HF cleavage (for Boc chemistry) or TFA cleavage (if using specific linkers) to isolate the final biaryl peptide.

Figure 3: Workflow for on-resin late-stage diversification via Suzuki coupling.

References

-

Santa Cruz Biotechnology. (n.d.). Boc-4-bromo-D-beta-homophenylalanine Product Data. Retrieved from

-

Chem-Impex International. (n.d.). Boc-4-bromo-D-b-homophenylalanine: Structure and Properties. Retrieved from

-

Podlech, J., & Seebach, D. (1995).[4] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. (Foundational method for beta-amino acid synthesis).

-

MDPI. (2016). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification."[7] Molecules. Retrieved from

-

National Institutes of Health (NIH). (2005). "The proteolytic stability of 'designed' beta-peptides."[8][9] PubMed.[10] Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Wolff-Rearrangement [organic-chemistry.org]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Arndt-Eistert_synthesis [chemeurope.com]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

Halogenated β-Homophenylalanine Derivatives: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of halogenated β-homophenylalanine derivatives, a class of unnatural amino acids with significant potential in medicinal chemistry and drug development. We will delve into the strategic rationale for their synthesis, detailing key synthetic methodologies, and provide comprehensive protocols for their characterization. Furthermore, this guide will elucidate the profound impact of halogenation on the conformational properties and biological activity of these derivatives, with a particular focus on their application as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their therapeutic design strategies.

Introduction: The Strategic Advantage of Halogenated β-Homophenylalanine Derivatives

The incorporation of unnatural amino acids into peptide-based therapeutics is a well-established strategy to enhance metabolic stability, modulate receptor affinity, and introduce novel functionalities.[1] Among these, β-amino acids, and specifically β-homophenylalanine, offer the advantage of an extended carbon backbone, which can induce unique peptide secondary structures and provide resistance to proteolytic degradation.[2]

The introduction of halogen atoms onto the phenyl ring of β-homophenylalanine further refines the physicochemical and biological properties of the resulting derivatives. Halogenation can significantly impact lipophilicity, electronic character, and steric profile, thereby influencing protein-ligand interactions and pharmacokinetic parameters.[3][4] This guide will provide a comprehensive overview of the synthesis, characterization, and application of these valuable building blocks in modern drug discovery.

Synthetic Strategies for Halogenated β-Homophenylalanine Derivatives

The synthesis of halogenated β-homophenylalanine derivatives can be broadly approached in two ways: by first synthesizing the β-homophenylalanine scaffold followed by halogenation, or by starting with a pre-halogenated precursor. A key method for creating the β-amino acid structure is the Arndt-Eistert homologation of the corresponding α-amino acid.[5][6]

Synthesis of the β-Homophenylalanine Backbone via Arndt-Eistert Homologation

The Arndt-Eistert reaction provides a reliable method for the one-carbon homologation of an α-amino acid to its β-amino acid counterpart.[5][6] This process involves the conversion of a protected α-amino acid into an acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, yields the desired β-amino acid.[7][8]

Experimental Protocol: Arndt-Eistert Homologation of Fmoc-Phenylalanine

-

Acid Chloride Formation: To a solution of Fmoc-L-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Diazoketone Formation: In a separate flask, carefully prepare a solution of diazomethane in diethyl ether. Cool this solution to 0 °C. Slowly add the solution of the Fmoc-phenylalanyl chloride to the diazomethane solution. Stir the reaction at 0 °C for 3 hours. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Wolff Rearrangement: To the diazoketone solution at 0 °C, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield Fmoc-L-β-homophenylalanine.

Caption: Workflow for the Arndt-Eistert homologation of Fmoc-phenylalanine.

Halogenation of the Phenyl Ring

Direct halogenation of the β-homophenylalanine scaffold can be achieved through electrophilic aromatic substitution. The choice of halogenating agent and catalyst is crucial for achieving the desired regioselectivity, typically at the para-position.

Experimental Protocol: Para-Bromination of Fmoc-L-β-Homophenylalanine

-

Reaction Setup: Dissolve Fmoc-L-β-homophenylalanine (1.0 eq) in a suitable solvent such as acetic acid.

-

Bromination: To this solution, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield Fmoc-L-4-bromo-β-homophenylalanine.[9]

A similar approach can be used for chlorination (using N-chlorosuccinimide) and iodination (using N-iodosuccinimide or iodine with an oxidizing agent).[10][11] For fluorination, electrophilic fluorinating agents like Selectfluor® are typically employed.[12]

Synthesis from Halogenated Precursors

An alternative and often more direct route involves starting with a commercially available halogenated phenylalanine derivative and performing the Arndt-Eistert homologation as described in section 2.1. This approach avoids potential side reactions and purification challenges associated with the direct halogenation of the β-homophenylalanine scaffold.

Characterization of Halogenated β-Homophenylalanine Derivatives

The successful synthesis of halogenated β-homophenylalanine derivatives requires rigorous characterization to confirm their identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the overall structure and the successful incorporation of the halogen. Key signals to identify include the benzylic protons, the α- and β-protons of the amino acid backbone, and the aromatic protons. The splitting pattern of the aromatic protons can confirm the position of the halogen substituent. For a para-substituted derivative, a characteristic AA'BB' system (two doublets) is expected.[13]

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework. The chemical shifts of the aromatic carbons are particularly informative, with the carbon directly bonded to the halogen showing a characteristic shift depending on the halogen's electronegativity and size.[13]

-

¹⁹F NMR: For fluorinated derivatives, ¹⁹F NMR is a crucial tool. It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the incorporation of the halogen. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. For brominated and chlorinated compounds, the characteristic isotopic pattern of these halogens provides an additional layer of confirmation.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to assess the purity of the final compound and to separate enantiomers if a racemic synthesis was performed. Chiral HPLC columns are necessary for the separation of stereoisomers.

| Technique | Information Obtained | Expected Observations for 4-Fluoro-β-homophenylalanine |

| ¹H NMR | Structural confirmation, proton environment | Aromatic protons as two doublets (AA'BB' system), signals for backbone and benzylic protons. |

| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbon signals with C-F coupling, carbonyl signal, backbone carbon signals. |

| ¹⁹F NMR | Confirmation of fluorine incorporation | A single resonance in the aromatic fluorine region. |

| Mass Spec. | Molecular weight confirmation | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₂FNO₂. |

| HPLC | Purity assessment | A single major peak indicating high purity. |

Applications in Drug Design: A Focus on DPP-IV Inhibition

Halogenated β-homophenylalanine derivatives have shown significant promise as inhibitors of dipeptidyl peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes.[17][18] The halogenated phenyl ring of these inhibitors typically occupies the S1 hydrophobic pocket of the enzyme.[18]

The nature of the halogen substituent can significantly influence the inhibitory potency. For instance, studies on a series of β-homophenylalanine-based DPP-IV inhibitors revealed that fluorinated analogs exhibit potent inhibitory activity. The 2,5-difluoro and 2,4,5-trifluoro analogues were found to be potent inhibitors with IC₅₀ values of 270 nM and 119 nM, respectively.[17] Another study on fused β-homophenylalanine derivatives also demonstrated excellent DPP-IV inhibitory activities.[18][19]

Caption: Halogenated β-homophenylalanine derivatives inhibit DPP-IV, preventing the inactivation of GLP-1.

The Role of Halogen Bonding in Modulating Biological Activity

Beyond steric and electronic effects, the ability of heavier halogens (Cl, Br, I) to act as halogen bond donors is a critical factor in their interaction with biological targets.[20] A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein.[21]

The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[20] This interaction can contribute significantly to the binding affinity and selectivity of a ligand. The choice of halogen can therefore be used to fine-tune the interaction of a β-homophenylalanine derivative with its target protein. Comparative studies have shown that replacing a hydrogen with a halogen can lead to a significant improvement in binding affinity, with chlorine often providing a greater enhancement than fluorine in certain contexts.[3][4]

Conclusion and Future Perspectives

Halogenated β-homophenylalanine derivatives represent a versatile and powerful class of building blocks for medicinal chemistry. Their synthesis, while requiring careful planning and execution, is achievable through established synthetic routes. The strategic incorporation of halogens allows for the modulation of key physicochemical and biological properties, leading to enhanced potency and improved pharmacokinetic profiles. The ability to engage in halogen bonding provides an additional tool for rational drug design. As our understanding of the subtle interplay between halogenation and biological activity continues to grow, we can expect to see the increased application of these valuable derivatives in the development of novel therapeutics.

References

- Hughes, A. B. (Ed.). (2011). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 4: Protection, Reactions, Synthesis. John Wiley & Sons.

- Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.

- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.

- Doyle, M. P., & Moody, C. J. (Eds.). (2022). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

- Kappe, C. O., & Murphree, S. S. (2010). The Arndt–Eistert Reaction. In Name Reactions for Homologations-Part I (pp. 1-64). John Wiley & Sons, Inc.

- Xu, J., Ok, H. O., Gonzalez, E. J., Colwell Jr, L. F., Habulihaz, B., He, H., ... & Parmee, E. R. (2004). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 14(18), 4759-4762.

- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). RSC Advances.

- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). RSC Publishing.

- An alternative and expedient synthesis of radioiodin

- Synthesis of. beta. 3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. (n.d.).

- Electrophilic aromatic substitution. (2025). Making Molecules.

- Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.

- Aromatic Halogen

- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388.

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University.

- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry.

- Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.

- Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. (2025).

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2016). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 21(9), 1214.

- Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (1997).

- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (2025). Benchchem.

- Vulpetti, A. (2013). Protein interactions with fluorine and other halogens. Novartis Institutes for BioMedical Research.

- β−Amino Acids. (n.d.). BOC Sciences.

- Jiang, B., Chen, L., Tang, Z., Li, Y., Wu, Y., Sun, H., ... & Shen, X. (2015). Design, synthesis, and pharmacological evaluation of fused β-homophenylalanine derivatives as potent DPP-4 inhibitors. ACS medicinal chemistry letters, 6(5), 602-606.

- Electrophilic halogen

- Li, X., Zhang, Y., Wang, M., Zhu, H., Xu, Y., & Tang, W. (2019). Discovery of highly polar β-homophenylalanine derivatives as nonsystemic intestine-targeted dipeptidyl peptidase IV inhibitors. Journal of medicinal chemistry, 62(23), 10919-10925.

- Electrophilic Aromatic Substitutions: Halogen

- Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Stephenson Group, University of Michigan.

- Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. (n.d.). MDPI.

- Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. (2015). PubMed.

- 19Flourine NMR. (n.d.). University of Ottawa.

- Fluorine NMR. (n.d.). University of Washington.

- Visible light-mediated halogenation of organic compounds. (2023). Chemical Society Reviews (RSC Publishing).

- [- L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester]. (n.d.). Organic Syntheses Procedure.

- Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (n.d.). PMC.

- Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. (2003). PubMed.

- Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. (1998). Thieme.

- Fmoc-L-beta-homophenylalanine. (2025). Chemsrc.

- Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2025).

- Synthesis of Peptides. (n.d.). Houben-Weyl Methods of Organic Chemistry.

- palladium-phosphine-complex-catalyzed reaction of organolithium compounds and alkenyl halides. (n.d.). Organic Syntheses Procedure.

- Genome mining for the discovery of peptide halogenases and their biochemical characteriz

- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure.

Sources

- 1. rsc.org [rsc.org]

- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. Arndt-Eistert_synthesis [chemeurope.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 12. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]

- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. biophysics.org [biophysics.org]

- 16. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. soci.org [soci.org]

Boc-protected beta-amino acids for foldamer research

Part 1: The Structural Basis of -Peptide Foldamers

Unlike

The Helix Nomenclature

The folding propensity is dictated by the substitution pattern (

| Helix Type | Hydrogen Bond | Residues/Turn | Key Stabilizing Residues | Dipole Orientation |

| 14-Helix | ~3.0 | |||

| 12-Helix | ~2.5 | Cyclic residues (e.g., ACPC, ACHC) | ||

| 10/12-Helix | Mixed | Variable | Alternating | Null (Alternating) |

Mechanistic Insight: The 14-helix is the most robust structure for acyclic

Part 2: Strategic Monomer Synthesis (The Arndt-Eistert Homologation)

The most efficient route to enantiopure Boc-

Protocol: Synthesis of Boc- -Homophenylalanine

Safety Critical: This protocol involves Diazomethane (

Step 1: Formation of the Mixed Anhydride

-

Dissolve Boc-L-Phe-OH (10 mmol) in dry THF (50 mL) under

at -15°C. -

Add N-Methylmorpholine (NMM, 11 mmol) followed by Isobutyl chloroformate (IBCF, 11 mmol).

-

Stir for 15 minutes. The precipitation of NMM

HCl confirms activation.

Step 2: Diazoketone Formation

-

Filter the mixture rapidly to remove salts (optional but cleaner) or cannulate into a solution of ethereal diazomethane (excess, ~20 mmol) at 0°C.

-

Stir for 3 hours allowing it to warm to RT.

-

Quench with dilute acetic acid if excess

remains. Evaporate solvent.-

Result: Boc-Phe-

(Yellow solid).

-

Step 3: Wolff Rearrangement

-

Dissolve the diazoketone in Methanol (MeOH).

-

Add Silver Benzoate (

, 0.1 eq) dissolved in Triethylamine ( -

Exclude light. Sonication can accelerate the reaction.

-

Evolution of

gas indicates rearrangement to the ketene, which is trapped by MeOH to form the methyl ester.

DOT Diagram 1: The Arndt-Eistert Logic Flow

Caption: The Arndt-Eistert homologation pathway converting

Part 3: Oligomer Assembly: The Boc Chemistry Workflow

For foldamers, Solution Phase Synthesis is often preferred over Solid Phase Peptide Synthesis (SPPS) because it allows for the purification of intermediates, ensuring that a deletion sequence does not ruin the folding cooperativity of the final helix. However, Boc-SPPS is viable for longer oligomers.

The Coupling Challenge

-

Recommendation: Use HATU or PyBOP with HOAt.

-

Why: The Aza-benzotriazole (in HATU) provides a neighboring group effect (pyridine nitrogen) that accelerates aminolysis by orders of magnitude compared to HOBt.

Protocol: Boc-SPPS Cycle for -Peptides

1. Deprotection (Acidolysis)

-

Reagent: 50% TFA in DCM (v/v).[6]

-

Action: Treat resin-bound peptide for 2 x 15 min.

-

Mechanism: Removal of Boc group; formation of TFA salt (

). -

Note: The protonated amine prevents aggregation (beta-sheet formation) during this step.

2. Neutralization

-

Reagent: 10% DIEA (Diisopropylethylamine) in DCM.

-

Action: Wash 2 x 2 min.

-

Critical: Must be done immediately before coupling to prevent premature aggregation of the free amine.

3. Coupling

-

Reagents: Boc-

-AA (3 eq), HATU (2.9 eq), HOAt (3 eq), DIEA (6 eq) in DMF. -

Time: 1 - 3 hours.

-

Monitoring: Chloranil Test (Kaiser test is often false-negative for some secondary amines or hindered

-amines; Chloranil is more sensitive).

DOT Diagram 2: Boc-SPPS Cycle & Troubleshooting

Caption: The Boc-SPPS cycle emphasizing the critical neutralization step and Chloranil monitoring for hindered

Part 4: Characterization & Validation

Trustworthiness in foldamer research requires validating the secondary structure. You cannot assume a helix formed just because the sequence is correct.

| Method | Observable | Indication of 14-Helix |

| Circular Dichroism (CD) | Molar Ellipticity ( | Minimum at ~214 nm; Maximum at ~198 nm (in MeOH). |

| NMR ( | NOE (Nuclear Overhauser Effect) | Strong |

| X-Ray Crystallography | Atomic Coordinates | Definitive proof. 14-helix pitch ~5.1 Å. |

Expert Tip: In CD spectroscopy, the signal intensity of

Part 5: Applications in Drug Discovery

Boc-protected

-

Peptidomimetics:

-peptides can mimic the amphiphilic surface of antimicrobial peptides (AMPs) like Magainin, disrupting bacterial membranes while resisting host proteases. -

Protein-Protein Interaction (PPI) Inhibitors: The 14-helix can mimic the

-helix of proteins (e.g., p53/MDM2 interaction). By projecting side chains in a specific spatial arrangement (

References

-

Seebach, D., et al. (1996).[7] "

-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta.[7] Linkngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "

-Peptides: From Structure to Function." Chemical Reviews. Link -

Podlech, J., & Seebach, D. (1995).

-Amino Acids from -

Aguilar, N., et al. (2007). "Boc-SPPS of beta-peptides: an efficient strategy for the synthesis of difficult sequences." The Journal of Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. ethz.ch [ethz.ch]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Beta-Peptides

Executive Summary: The "Stable Fold" Paradox

Beta-peptides (

The Core Challenge: In solid-phase peptide synthesis (SPPS), these stable folds can form on the resin, creating a solvent-excluded core that prevents Trifluoroacetic Acid (TFA) from accessing the N-terminal Boc group. What appears to be "incomplete deprotection" is often a solubility or conformation issue, not a chemical reactivity failure.

This guide provides a diagnostic workflow to distinguish between mass spectrometry artifacts , aggregation-induced steric hindrance , and scavenger-related side reactions .

Diagnostic Phase: Is the Deprotection Actually Incomplete?

Before altering your synthetic protocol, you must validate the failure mode. Beta-peptides are notorious for generating misleading analytical data.

Q1: I see a +56 Da or +100 Da mass shift in my LC-MS. Is this incomplete deprotection?

Answer: Not necessarily. This is the most common "false positive" in beta-peptide analysis.

-

The Artifact: In Electrospray Ionization (ESI), the tert-butyl cation (

) is labile. If your product is actually fully protected (or partially protected), the source energy of the MS can strip the Boc group during ionization, making the peptide appear deprotected when it is not. Conversely, if you see a peak corresponding to -

The Test:

-

Lower the Cone Voltage: Reduce fragmentation energy in your MS source.

-

NMR Validation: Run a quick

-NMR. The Boc group appears as a massive singlet around

-

Q2: The Kaiser Test is negative (yellow), but MS shows the coupling failed. Why?

Answer: The Kaiser test relies on the reaction of ninhydrin with primary amines.

-

Beta-Amino Acid Nuance: Many

-amino acids behave like primary amines, but if you are using N-substituted beta-amino acids or if the N-terminus is buried in a stable helix (e.g., a 14-helix stabilized by H-bonds between -

The Solution: Switch to the Chloranil Test or Isatin Test . These are more sensitive for sterically hindered or secondary amines.

-

Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to the resin. Blue/Green beads = Free amine (Deprotected).

-

Troubleshooting & Optimization Protocols

Scenario A: True Incomplete Deprotection (Aggregation)

Symptom: HPLC shows a distinct peak for the Boc-protected species that does not disappear with standard 30-minute TFA treatment. Root Cause: The peptide has adopted a stable secondary structure (e.g., 14-helix) on the resin, shielding the N-terminus.

Protocol: The "Disaggregation" Deprotection Standard 50% TFA/DCM is often insufficient for aggregated beta-peptides.

| Parameter | Standard Protocol | "Hard-to-Deprotect" Protocol ( |

| Reagent | 50% TFA in DCM | Neat TFA or 95% TFA / 5% H |

| Additives | None | 1% DBU (Rare, use caution) or Chaotropic Salts |

| Time | 1 x 30 min | 2 x 15 min (Fresh reagent refresh) |

| Temperature | Room Temp (25°C) | Microwave: 60°C for 4 min (Max 60°C to avoid cleavage) |

| Flow | Batch | Continuous Flow (Keeps concentration gradient high) |

Expert Insight: The use of Microwave-Assisted SPPS is the single most effective intervention for beta-peptides. Heating to 60°C provides the thermal energy to disrupt the H-bonding network of the 14-helix, exposing the N-terminus to TFA.

Scenario B: Re-Alkylation (The "Scavenger" Problem)

Symptom: Mass spec shows

Protocol: High-Efficiency Scavenger Cocktails

| Target Residues | Recommended Cocktail (v/v) | Mechanism |

| Standard (No Trp/Met) | TFA (95%) / TIS (2.5%) / H | TIS (Triisopropylsilane) is a bulky hydride donor that quenches cations. |

| Contains Trp / Tyr | TFA (90%) / TIS (5%) / H | DODT (3,6-Dioxa-1,8-octanedithiol) is less malodorous than EDT and protects Indole rings. |

| Contains Met / Cys | Reagent K : TFA (82.5%) / Phenol (5%) / H | Thioanisole accelerates deprotection; Phenol protects Tyr; EDT prevents Met oxidation. |

Visualizing the Problem

Figure 1: Troubleshooting Decision Tree

Caption: Decision matrix for isolating the root cause of deprotection failure in beta-peptides.

Figure 2: The Steric Shielding Mechanism

Caption: Mechanistic view of how secondary structure (14-helix) inhibits TFA access to the N-terminal Boc group.

Frequently Asked Questions (FAQs)

Q: Can I use the same coupling reagents for beta-peptides as alpha-peptides? A: Generally, yes (HBTU/HOBt or HATU/HOAt). However, because beta-amino acids are less reactive due to the extra backbone carbon, HATU is preferred for difficult couplings. For deprotection, the reagent is always TFA, but the conditions (time/temp) must be aggressive.

Q: Why does my beta-peptide precipitate when I add ether after cleavage? A: Actually, beta-peptides often do not precipitate well in cold diethyl ether because their unique solubility profile makes them soluble in organic/ether mixtures.

-

Troubleshooting: If no precipitate forms, evaporate the ether/TFA mixture under a nitrogen stream, redissolve the residue in 50% Acetonitrile/Water, and lyophilize directly.

Q: Are there specific beta-amino acids that are harder to deprotect?

A: Yes.

References

-

Seebach, D., et al. (2004).[2] "The World of

- and -

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.

-

BenchChem Technical Guides. (2025). "Troubleshooting incomplete Boc deprotection."

Sources

Minimizing racemization of beta-amino acids during activation

Technical Support Center: Peptide Synthesis with -Amino Acids

Topic: Minimizing Racemization & Epimerization During Activation Role: Senior Application Scientist Status: Operational

Core Directive: The "Safe" Beta-Amino Acid Myth

User Question: "I heard

Scientist's Diagnostic:

The statement that "

You must immediately determine if you are working with a

-

-Amino Acids (Side chain on

-

-Amino Acids (Side chain on

Visual Diagnostic: The Structural Risk

Figure 1: Decision tree for assessing racemization risk based on

Troubleshooting Guide: The Challenge

Issue: You are coupling a Fmoc-

Root Cause:

The combination of a strong activator (e.g., HATU) and a tertiary base (DIEA/DIPEA) promotes the abstraction of the acidic

Protocol A: The T3P System (Gold Standard)

Propylphosphonic anhydride (T3P) is the superior reagent for

Step-by-Step Protocol:

-

Dissolution: Dissolve Fmoc-

-AA (1.1 equiv) and the amine component (1.0 equiv) in EtOAc or DMF.-

Note: EtOAc is preferred for T3P efficiency but DMF may be needed for peptide solubility.

-

-

Cooling: Cool the mixture to 0 °C.

-

Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv).

-

Base (Optional): Add Sym-Collidine (2.0 equiv) dropwise.

-

Why Collidine? It is a weaker base than DIEA, sufficient to neutralize the HCl byproduct but insufficient to abstract the

-proton of the

-

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor by HPLC.

Protocol B: The Oxyma/DIC System (Solid Phase)

If you are on a synthesizer and cannot use T3P easily:

-

Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

-

Ratio: 1:1:1 (AA : DIC : Oxyma).

-

Mechanism: Oxyma forms an active ester that is highly reactive but less prone to oxazolone formation than HOBt. More importantly, the reaction environment is less basic than HATU/DIEA systems.

Data Comparison: Racemization Rates of Sensitive Residues

| Coupling System | Base Used | Epimerization Risk ( | Coupling Efficiency |

| HATU | DIEA (2 eq) | High (>10%) | Very High |

| HBTU/TBTU | DIEA (2 eq) | High (5-10%) | High |

| DIC / HOBt | None | Moderate (2-5%) | Moderate |

| DIC / Oxyma | None | Low (<1%) | High |

| T3P | Collidine | Ultra-Low (<0.5%) | High |

Troubleshooting Guide: The Paradox

Issue: "I am using a

Root Cause:

Scientist's Solution: Do not increase base strength (which will eventually force degradation). Instead, disrupt the aggregation.

-

Solvent Switch: Use NMP instead of DMF.

-

Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture.

-

Temperature: Perform the coupling at 50 °C (Microwave or conventional heating).

-

Safety Check:

-AAs are stable enough to withstand 50 °C without racemizing, unlike Cys or His.

-

Mechanistic Deep Dive: Why Fails

Understanding the failure mode allows you to predict which other residues will be problematic.

The Pathway:

-

Activation: The Carboxyl group is converted to a leaving group (e.g., -OBt, -OAt).

-

Abstraction: The base (DIEA) removes the proton from

. -

Resonance: The electrons delocalize to form an enol/enolate.

-

Reprotonation: The proton returns from either face of the planar intermediate.[2]

Figure 2: The Enolization Pathway. Note that this requires the chiral center to be adjacent to the carbonyl (

Frequently Asked Questions (FAQs)

Q: Can I use acid chlorides for

Q: I am synthesizing a mixed

Q: Does microwave synthesis increase racemization for

References

-

Seebach, D., & Matthews, J. L. (1997).[3]

-Peptides: a surprise at every turn. Chemical Communications.[3] Link- Foundational text on the stability and structure of -peptides.

-

Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride (T3P). Angewandte Chemie International Edition. Link

- Establishes T3P as a low-racemiz

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal. Link

- Defines the Oxyma/DIC protocol for suppressing racemiz

-

Steer, D. L., et al. (2002).

-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link- Review covering the synthesis and stability of vs isomers.

Validation & Comparative

Chiral HPLC separation of (R) and (S) beta-homophenylalanine

Comprehensive Guide: Chiral HPLC Separation of (R) and (S) -Homophenylalanine

Executive Summary & Strategic Overview

-Homophenylalanine (For researchers and method developers, the separation of (R) and (S)

-

The Crown Ether Route (Crownpak): Prioritizes maximum resolution (

) and speed using acidic mobile phases.[1] Ideal for purity analysis and UV detection.[1] -

The Zwitterionic Route (ZWIX): Prioritizes Mass Spectrometry (MS) compatibility and solubility.[1] Ideal for trace analysis, PK/PD studies, and LC-MS/MS workflows.

This guide objectively compares these methodologies, supported by experimental data and mechanistic insights.

Decision Matrix: Selecting the Right Mode

The following flowchart illustrates the logical pathway for selecting the optimal stationary phase based on your specific analytical requirements.

Figure 1: Decision tree for selecting the optimal chiral stationary phase.

Comparative Analysis of Stationary Phases

Option A: Crown Ether Columns (The Resolution Specialist)

Product: Daicel Crownpak CR-I(+) / CR-I(-)

Mechanism: Host-guest inclusion complexation. The primary ammonium group (

-

Pros:

-

Extreme Selectivity: Often achieves Resolution (

) > 10, far exceeding baseline requirements. -

Speed: Separations often complete in < 5 minutes.[1]

-

Robustness: Immobilized phases (CR-I) allow for higher organic content (ACN/MeOH) compared to older coated phases.

-

-

Cons:

Option B: Zwitterionic Cinchona Columns (The MS Specialist)

Product: Chiralpak ZWIX(+) / ZWIX(-) Mechanism: Double ion-pairing.[2][3] The fused Cinchona alkaloid-chiral sulfonic acid selector interacts simultaneously with the positively charged amine and negatively charged carboxylate of the zwitterionic amino acid.

-

Pros:

-

MS Compatible: Uses volatile additives (Formic acid, Ammonium formate) in MeOH/ACN.

-

Elution Order Control: ZWIX(+) and ZWIX(-) are pseudo-enantiomers. Switching columns reverses the elution order, which is critical for verifying trace enantiomeric impurities (the minor peak should elute before the major peak for accurate integration).

-

Solubility: High methanol content ensures good solubility for polar zwitterions.[1]

-

-

Cons:

-

Complexity: Requires careful balancing of acid/base ratios (e.g., Formic Acid + Diethylamine) to maintain the zwitterionic state of both the selector and the analyte.

-

Data Summary Table

| Parameter | Crownpak CR-I(-) | Chiralpak ZWIX(-) |

| Mobile Phase | pH 1.0 | 25mM FA + 12.5mM Am. Formate in MeOH/ACN/H2O (49:49:2) |

| Flow Rate | 0.4 mL/min | 0.5 mL/min |

| Temperature | 25°C | 40°C |

| Detection | UV 215 nm | LC-MS (MRM) or UV |

| Retention ( | 2.9 min / 5.6 min | ~4-8 min range (typical) |

| Resolution ( | 11.8 (Baseline is 1.5) | > 2.5 (Typical) |

| Elution Order | L then D (on CR-I(-)) | Tunable (Reversible) |

| Primary Use Case | Optical Purity QC (UV) | PK Studies / Trace Analysis (MS) |

Detailed Experimental Protocols

Protocol A: High-Resolution UV Method (Crownpak)

Best for: Quality Control of raw materials where UV detection is sufficient.

-

System Preparation:

-

Mobile Phase Preparation:

-

Column Equilibration:

-

Sample Prep:

-

Dissolve

-hPhe in Mobile Phase at 0.5 mg/mL.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

-

Run Parameters:

Protocol B: LC-MS Compatible Method (ZWIX)

Best for: Biological samples or trace impurity quantification.

-

System Preparation:

-

Use an LC-MS compatible system (e.g., Agilent 1290 / Sciex Q-Trap).

-

-

Mobile Phase Preparation:

-

Stock Solvent: Mix Methanol / Acetonitrile / Water (49 : 49 : 2 v/v/v).

-

Additives: Add Formic Acid (50 mM final conc.) and Diethylamine or Ammonium Formate (25 mM final conc.).[1][2]

-

Note: The 2:1 Acid:Base molar ratio is critical to ensure the selector's sulfonic acid group is charged while the amine is protonated.[1]

-

-

Column Equilibration:

-

Install Chiralpak ZWIX(+) or (-) (3.0 x 150 mm, 3 µm) .

-

Equilibrate at 0.5 mL/min at 40°C. Note: Higher temperature (40-50°C) improves peak shape on ZWIX columns.

-

-

Sample Prep:

-

Dissolve sample in pure Methanol or Mobile Phase.[1]

-

-

Run Parameters:

-

Detection: MS (ESI+), MRM transition for

-hPhe (

-

Mechanistic Visualization

Understanding the interaction at the molecular level allows for better troubleshooting.[1]

Figure 2: Mechanistic comparison. Crownpak relies on inclusion of the ammonium ion, while ZWIX relies on a double ion-pairing "handshake."

Troubleshooting & Expert Tips

-

Peak Tailing on ZWIX: This often indicates a mismatch in the Acid/Base ratio.[1] Ensure you have a molar excess of acid (e.g., 50mM Acid / 25mM Base). The mobile phase must be "protic" enough to solvate the ions.[1]

-

Retention Drift on Crownpak: Crown ether columns are sensitive to water content.[1] If retention times shift, check the precise ratio of ACN:Water. Even a 1% change can alter retention significantly.[1]

-

Sample Solubility:

-amino acids can be difficult to dissolve.[1][6]-

For Crownpak : Dissolve in the mobile phase (acidic).[1]

-

For ZWIX : Dissolve in MeOH. If precipitation occurs upon injection, reduce injection volume or add 5-10% water to the sample diluent.

-

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

-

Daicel Chiral Technologies. Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CR-I(-). Application Note. Retrieved from [Link]

- Ilisz, I., et al. (2014).Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids.

-

Daicel Application Search. DL-Homophenylalanine Separation Report on CROWNPAK CR-I(-). Retrieved from [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hplc.eu [hplc.eu]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. hplc.eu [hplc.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist’s Guide to Determining Enantiomeric Purity of Boc-3-amino-4-(4-bromo-phenyl)-butyric Acid

Introduction: The Criticality of Chirality in Pharmaceutical Intermediates

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity, efficacy, and safety. The compound Boc-3-amino-4-(4-bromo-phenyl)-butyric acid is a quintessential example of a chiral building block, whose structural motifs are integral to the synthesis of various biologically active compounds.[1] Its structure features a tert-butyloxycarbonyl (Boc) protected amine, a free carboxylic acid, and a chiral center, making the precise determination of its enantiomeric purity a non-negotiable step in quality control and process development.

This guide provides a comparative analysis of the primary analytical methodologies for quantifying the enantiomeric excess (ee) of this key intermediate. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect three principal techniques: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect HPLC analysis via chiral derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

Comparative Overview of Analytical Methodologies

Each method for determining enantiomeric purity operates on a distinct principle, offering a unique balance of speed, cost, complexity, and the type of information yielded. The choice of method is therefore a strategic decision, dictated by the specific requirements of the analytical challenge at hand.

| Method | Principle | Primary Output | Throughput | Key Advantage | Primary Limitation |

| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Chromatogram with separated enantiomer peaks. | High | No derivatization required; direct measurement. | Requires screening of expensive, specialized columns. |

| Indirect HPLC (via Derivatization) | Covalent conversion of enantiomers into diastereomers, followed by separation on a standard achiral column. | Chromatogram with separated diastereomer peaks. | Medium | Uses standard, less expensive HPLC columns. | Adds sample preparation steps; risk of kinetic resolution. |

| NMR Spectroscopy (via Derivatization) | Covalent conversion of enantiomers into diastereomers, which exhibit distinct signals in an NMR spectrum. | ¹H or ¹⁹F NMR spectrum with unique, integrable signals for each diastereomer. | Low | Can also be used to determine absolute configuration. | Lower precision for minor enantiomers; requires pure reagents. |

Method 1: Direct Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is often the preferred method due to its straightforwardness and accuracy. The separation relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP), leading to different retention times.[2]

Expertise & Rationale: Choosing the Right Chiral Stationary Phase

The success of this method hinges entirely on the selection of an appropriate CSP. For a molecule like Boc-3-amino-4-(4-bromo-phenyl)-butyric acid, which contains multiple points of potential interaction (a hydrogen-bond donor/acceptor in the carbamate, a hydrogen-bond donor/acceptor in the carboxylic acid, a π-basic aromatic ring, and a dipole moment), polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.

-

Polysaccharide-based CSPs (e.g., Lux Cellulose, Chiralcel OD): These phases, typically derivatives of cellulose or amylose, form chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance. They are highly versatile and effective for a broad range of compounds, including Boc-protected amino acids.[3]

-

Macrocyclic Glycopeptide-based CSPs (e.g., Chirobiotic T): These phases, using selectors like teicoplanin, possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for polar and ionic compounds like amino acids and their derivatives.[4]

Experimental Protocol: Chiral HPLC Method Development

-

Sample Preparation: Dissolve an accurately weighed sample of Boc-3-amino-4-(4-bromo-phenyl)-butyric acid in the initial mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Initial Screening:

-

Columns: Screen a Lux Cellulose-2 column and a Chirobiotic T column (250 x 4.6 mm, 5 µm).

-

Mobile Phase (Reversed-Phase): Start with a mobile phase of 0.1% Trifluoroacetic Acid (TFA) in water (A) and Acetonitrile (B). Begin with a 50:50 isocratic elution.[3]

-

Mobile Phase (Normal-Phase): For polysaccharide columns, also screen a mobile phase of n-Hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v).[5]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV at 224 nm.

-

Column Temperature: 25°C.

-

-

Method Optimization: Based on the initial screening results, adjust the mobile phase composition to optimize the resolution between the enantiomeric peaks. An ideal resolution (Rs) is >1.5. For reversed-phase, this typically involves adjusting the ratio of acetonitrile or methanol.

-

Data Analysis: Integrate the peak areas for the two enantiomers (Area₁ and Area₂). Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Data Presentation: Expected Screening Results

| CSP | Mobile Phase | t_R (S-enantiomer) (min) | t_R (R-enantiomer) (min) | Resolution (Rs) | Notes |

| Lux Cellulose-2 | n-Hexane:2-Propanol (90:10) | 12.5 | 14.8 | > 2.0 | Baseline separation is often achievable. |

| Chirobiotic T | 0.1% TFA in H₂O:ACN (60:40) | 8.2 | 9.5 | > 1.8 | Good for LC-MS compatible methods. |

Workflow Visualization

Caption: Workflow for enantiomeric purity analysis by Direct Chiral HPLC.

Method 2: Indirect Analysis via Chiral Derivatization and Achiral HPLC

This method circumvents the need for a chiral column by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). Diastereomers have different physical properties and can be separated on standard, achiral HPLC columns.[6]

Expertise & Rationale: Derivatization Strategy

For Boc-3-amino-4-(4-bromo-phenyl)-butyric acid, the primary handle for derivatization is the free amino group after removal of the Boc protecting group. A highly effective and widely used CDA for primary amines is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA).[7][8] The reaction proceeds via nucleophilic aromatic substitution, forming stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC.[7][9]

Experimental Protocol: Boc Deprotection and FDAA Derivatization

Part A: Boc Group Deprotection

-

Dissolve the analyte (~5 mg) in a solution of 30% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1 mL).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt. Proceed directly to the next step.

Part B: Derivatization with Marfey's Reagent (FDAA)

-

Dissolve the dried amine salt in 200 µL of water.

-

Add 400 µL of a 1% (w/v) solution of FDAA in acetone.

-

Add 80 µL of 1 M sodium bicarbonate solution to initiate the reaction.[9]

-

Heat the mixture at 40-50°C for 1 hour.[7]

-

Cool the reaction to room temperature and neutralize by adding 40 µL of 2 M HCl.

-

Dilute the sample with the mobile phase for HPLC analysis.

Part C: Achiral HPLC Analysis

-

Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% TFA in water (A) and Acetonitrile (B). For example, a linear gradient from 20% to 70% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm (the wavelength for the dinitrophenyl chromophore).

-

Data Analysis: Calculate % ee from the integrated peak areas of the two diastereomers.

Workflow Visualization

Caption: Workflow for indirect analysis via FDAA derivatization and HPLC.

Method 3: Indirect Analysis via NMR Spectroscopy

NMR spectroscopy provides a powerful alternative for determining enantiomeric purity, especially when chromatographic methods are challenging. The principle is analogous to indirect HPLC: a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which are distinguishable by NMR.

Expertise & Rationale: Mosher's Acid Analysis

The classic method for this purpose is Mosher's acid analysis.[10] α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is reacted with the analyte to form diastereomeric esters or amides.[11][12] For our analyte, the free carboxylic acid can be coupled with a chiral amine, but a more direct application of the Mosher method involves reacting the deprotected amine with enantiomerically pure (R)- and (S)-MTPA chloride. The resulting diastereomeric amides will have distinct chemical shifts in both ¹H and ¹⁹F NMR spectra, allowing for quantification.[10] The ¹⁹F NMR is often preferred due to its simplicity (often just two singlets), wide chemical shift range, and lack of background signals.[13]

Self-Validation: A crucial aspect of this method is ensuring the derivatization reaction goes to completion. Incomplete conversion can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in a diastereomer ratio that does not accurately reflect the original enantiomer ratio.[11] Therefore, the CDA should be used in slight excess, and reaction completion must be verified.

Experimental Protocol: Mosher's Amide Formation and NMR Analysis

-

Boc Deprotection: Deprotect the analyte as described in Method 2, Part A.

-

Derivatization:

-

Divide the dried amine salt into two clean, dry NMR tubes.

-

To Tube 1, add a solution of the amine in anhydrous pyridine or deuterated chloroform (CDCl₃) with a non-nucleophilic base like triethylamine.

-

Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride.

-

To Tube 2, repeat the procedure using (S)-Mosher's acid chloride.

-

Allow the reactions to proceed to completion at room temperature (typically 2-6 hours).[10]

-

-

NMR Analysis:

-

Acquire ¹H and ¹⁹F NMR spectra for the sample in one of the tubes (e.g., the (R)-MTPA amide).

-

In the ¹⁹F NMR spectrum, identify the two singlets corresponding to the -CF₃ groups of the two diastereomers.

-

Carefully integrate the two signals.

-

-

Data Analysis: Calculate the enantiomeric excess (% ee) from the integrations (Int₁ and Int₂) of the two diastereomeric signals: % ee = |(Int₁ - Int₂) / (Int₁ + Int₂)| * 100

Data Presentation: Hypothetical ¹⁹F NMR Data

| Diastereomer | ¹⁹F Chemical Shift (ppm) | Integration | Calculated % ee |

| Amide from S-Analyte | -71.52 | 99.5 | 99.0% |

| Amide from R-Analyte | -71.68 | 0.5 |

Workflow Visualization

Caption: Workflow for enantiomeric purity analysis using Mosher's acid and NMR.

Conclusion and Senior Scientist's Recommendation

The determination of enantiomeric purity for Boc-3-amino-4-(4-bromo-phenyl)-butyric acid is achievable through several robust methods, each with its own strategic advantages.

-